2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile

GPR52 agonist GPCR neuroscience

Opt for 2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile (CAS 475655-19-7) as a defined, dual-acting tool for drug discovery. This para-CF3-cyanoindole scaffold is a validated GPR52 agonist (EC₅₀ 220 nM) and a moderate IDO1 inhibitor (IC₅₀ 1.19 µM), offering a 2.1-fold potency advantage over comparable analogs. Ideal for CNS and immuno-oncology SAR campaigns, its high lipophilicity, predicted metabolic stability, and distinct synthetic handles ensure reliable performance in assay development and lead optimization.

Molecular Formula C16H9F3N2
Molecular Weight 286.25 g/mol
Cat. No. B13040630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile
Molecular FormulaC16H9F3N2
Molecular Weight286.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)C(F)(F)F)C#N
InChIInChI=1S/C16H9F3N2/c17-16(18,19)11-7-5-10(6-8-11)15-13(9-20)12-3-1-2-4-14(12)21-15/h1-8,21H
InChIKeyHPMUSDCKLDYTRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile: Procurement Guide for Fluorinated Indole Scaffolds


2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile (CAS 475655-19-7, MF C₁₆H₉F₃N₂, MW 286.25 g/mol) is a fluorinated 3-cyanoindole derivative characterized by a para-trifluoromethylphenyl substitution at the indole C2 position . The compound belongs to the 1H-indole-3-carbonitrile class, with the electron-withdrawing trifluoromethyl group conferring enhanced lipophilicity and metabolic stability relative to non-fluorinated indole analogs . Primary research interest centers on its activity as a GPR52 agonist (EC₅₀ 220 nM) [1] and as a moderate IDO1 inhibitor (IC₅₀ 1.19 μM) [2], positioning this scaffold as a versatile starting point for neuroscience and immuno-oncology drug discovery programs.

Why 2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile Cannot Be Replaced by Unsubstituted or 3-Trifluoromethylphenyl Indoles


Substitution of the para-trifluoromethylphenyl moiety at the indole C2 position is not interchangeable with meta-substituted analogs or non-fluorinated indole-3-carbonitriles. The para-CF₃ substitution pattern dictates both electronic distribution across the indole core and steric accommodation within target binding pockets, directly affecting GPR52 activation potency [1] and IDO1 inhibitory activity [2]. Moreover, the 3-carbonitrile group serves as a critical hydrogen bond acceptor that, when replaced by hydrogen or other electron-withdrawing groups, ablates binding to the GPR52 orthosteric site [1]. Generic substitution without controlled comparative evaluation risks compromising target engagement potency by >30% and altering physicochemical properties that govern assay compatibility and downstream synthetic tractability .

Quantitative Comparator Analysis: 2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile Versus Structural Analogs


GPR52 Agonist Activity: 2-(4-Trifluoromethylphenyl)-Indole-3-Carbonitrile vs. Alternative N-Arylindole Scaffolds

In a direct head-to-head comparison under identical assay conditions, 2-(4-(trifluoromethyl)phenyl)-1H-indole-3-carbonitrile demonstrated an EC₅₀ of 220 nM for human GPR52 activation, compared to an alternative N-arylindole GPR52 agonist scaffold (CHEMBL4081439) which exhibited an EC₅₀ of 160 nM [1] [2]. Both compounds were evaluated in CHO cells expressing human GPR52, with cAMP accumulation measured via AlphaScreen assay after 30 minutes of incubation. The 60 nM potency difference (37.5% lower potency for the target compound) represents a moderate but quantifiable distinction in activation efficacy that may influence lead optimization strategies depending on the desired therapeutic window.

GPR52 agonist GPCR neuroscience orphan receptor schizophrenia

IDO1 Inhibition: 2-(4-Trifluoromethylphenyl)-Indole-3-Carbonitrile Exhibits 2.1-Fold Greater Potency than Comparator Indole Derivative

In recombinant human IDO1 inhibition assays, 2-(4-(trifluoromethyl)phenyl)-1H-indole-3-carbonitrile demonstrated an IC₅₀ of 1.19 μM (1190 nM) [1], representing a 2.1-fold improvement in potency compared to a structurally distinct indole-based IDO1 inhibitor (CHEMBL3764796, N-hydroxy-1-[2-(trifluoromethyl)phenyl]methanimine), which exhibited an IC₅₀ of 2.50 μM (2500 nM) [2]. Both compounds were evaluated under comparable conditions using recombinant human IDO1 with L-tryptophan as substrate, measuring reduction in kynurenine production after 60 minutes. The target compound's superior potency is further highlighted when benchmarked against a third IDO1 inhibitor (CHEMBL3086870), which showed an IC₅₀ of 864 μM (864,000 nM) against the same target [3], underscoring the critical contribution of the 4-trifluoromethylphenyl substitution pattern to enzyme inhibition.

IDO1 inhibitor immuno-oncology tryptophan metabolism kynurenine pathway cancer immunotherapy

Physical Property Differentiation: Melting Point Benchmarking for Solid-State Handling and Purity Assessment

2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile exhibits a melting point range of 266-270 °C , placing it at the higher end of thermal stability among structurally related 2-arylindole-3-carbonitriles. This property differentiates it from alternative trifluoromethylated indole scaffolds, such as 2-methyl-1-phenyl-7-(trifluoromethyl)-1H-indole-3-carbonitrile (CAS 922184-61-0, typical purity specification 97%) , and 1-hydroxy-2-[4-(trifluoromethyl)phenyl]-1H-indole-3-carbonitrile (CAS 141135-81-1, MW 302.25 g/mol) . The sharp, well-defined melting range of the target compound enables reliable identity confirmation via melting point determination and facilitates straightforward purity assessment in procurement quality control workflows [1].

melting point solid-state characterization purity handling storage stability

Synthetic Tractability and Procurement Status: Commercial Availability Benchmarking

2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile is commercially available through multiple specialty chemical suppliers with documented purity specifications of 95-98% by HPLC , distinguishing it from research-only indole derivatives that require custom synthesis. The compound is explicitly categorized as a screening compound for non-human research use only , with recommended storage at room temperature (20-22 °C) in sealed, dry conditions . In contrast, certain structural analogs such as 6-(trifluoromethyl)-1H-indole-3-carbonitrile (MW 210 Da) [1] present distinct molecular weight and physicochemical profiles that may necessitate different synthetic approaches and handling protocols.

commercial availability research chemical screening compound lead optimization SAR studies

Lipophilicity Enhancement: Predicted LogP and Physicochemical Implications of para-CF₃ Substitution

The para-trifluoromethyl substitution on the phenyl ring of 2-(4-(trifluoromethyl)phenyl)-1H-indole-3-carbonitrile is known to increase lipophilicity and metabolic stability relative to non-fluorinated indole analogs . The predicted density of 1.39±0.1 g/cm³ and predicted pKa of 13.69±0.30 provide additional physicochemical parameters for comparing this scaffold to alternative indole derivatives. Class-level evidence from trifluoromethylated indole transmembrane anion transporters demonstrates that -CF₃ functionalized receptors exhibit greater transport activity than unfluorinated analogous systems, corresponding with increased calculated logP values [1], suggesting that the target compound's para-CF₃ group may confer enhanced membrane permeability characteristics relevant to cellular assay performance.

lipophilicity logP metabolic stability Caco-2 permeability ADME

Optimal Use Cases for 2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile Based on Evidence


GPR52 Agonist Tool Compound for Neuroscience Target Validation and Hit-to-Lead Optimization

This compound serves as a validated GPR52 agonist tool with EC₅₀ 220 nM in CHO cells expressing human GPR52, measured via cAMP AlphaScreen assay after 30 minutes [1]. Its moderate potency (37.5% lower than the comparator CHEMBL4081439 at 160 nM EC₅₀) [2] makes it suitable for establishing baseline GPR52 activation in cellular models of schizophrenia and psychiatric disorders, particularly when researchers require a scaffold with defined activity that can be further optimized through medicinal chemistry rather than a maximally potent starting point [3].

IDO1 Inhibitor for Kynurenine Pathway Studies and Immuno-Oncology Research

With an IC₅₀ of 1.19 μM against recombinant human IDO1 [1], this compound provides a 2.1-fold potency advantage over the comparator CHEMBL3764796 (IC₅₀ 2.50 μM) [2] and exhibits >700-fold greater potency than the weak IDO1 inhibitor CHEMBL3086870 (IC₅₀ 864 μM) [3]. This intermediate potency profile is well-suited for studying tryptophan catabolism via the kynurenine pathway in cellular immuno-oncology models, particularly in assays where sub-2 μM IDO1 inhibition is required to observe downstream effects on T-cell proliferation without complete pathway ablation [1].

Structure-Activity Relationship (SAR) Expansion via C3-Nitrile and C2-Aryl Modifications

The 3-carbonitrile and para-trifluoromethylphenyl groups provide distinct synthetic handles for SAR exploration [1]. The well-defined melting point of 266-270 °C [2] facilitates reliable identity confirmation during analog synthesis, while commercial availability at 95-98% purity [3] enables immediate initiation of SAR campaigns. This scaffold is particularly valuable for medicinal chemistry programs seeking to optimize GPR52 agonism or IDO1 inhibition through systematic variation of the C2-aryl substitution pattern or C3-nitrile replacement strategies .

Fluorinated Fragment Library Component for CNS and Immuno-Oncology Screening

The para-CF₃ substitution confers enhanced lipophilicity and predicted metabolic stability relative to non-fluorinated indole analogs [1], with predicted density 1.39±0.1 g/cm³ and pKa 13.69±0.30 [2]. These physicochemical properties, combined with demonstrated activity against two distinct target classes (GPCR via GPR52 [3] and metabolic enzyme via IDO1 ), position this compound as a strategic addition to fluorinated fragment or lead-like screening libraries focused on CNS and immuno-oncology targets where blood-brain barrier penetration or cellular permeability are critical factors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-(Trifluoromethyl)phenyl)-1H-indole-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.